

Application Notes: Assessing Angiogenesis Inhibition by Itraconazole In Vitro

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Compound of Interest

Compound Name: Itraconazole

Cat. No.: B100856

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3][4] Consequently, inhibiting angiogenesis is a key strategy in cancer therapy.[1] Itraconazole, an FDA-approved antifungal agent, has been identified as a potent inhibitor of angiogenesis, independent of its antifungal activity.[2][3][5][6] This document provides detailed protocols for assessing the anti-angiogenic properties of Itraconazole in vitro, focusing on key endothelial cell functions: proliferation, migration, and tube formation. Additionally, it outlines the signaling pathways modulated by Itraconazole, providing a framework for mechanistic studies.

Itraconazole exerts its anti-angiogenic effects through multiple mechanisms. It has been shown to inhibit the glycosylation and trafficking of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, thereby impairing downstream signaling.[6][7][8] Furthermore, Itraconazole inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell proliferation and survival.[1][5][9] A novel molecular target identified is the voltage-dependent anion channel 1 (VDAC1), a mitochondrial protein.[1][9] By binding to VDAC1, Itraconazole disrupts mitochondrial metabolism, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of mTOR.[1][9]

These application notes offer standardized methods to quantify the inhibitory effects of Itraconazole and provide a basis for the evaluation of other potential anti-angiogenic

compounds.

Data Presentation: Quantitative Effects of Itraconazole on Angiogenesis

The following tables summarize the reported inhibitory concentrations of Itraconazole on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs).

Assay	Cell Type	Parameter	Itraconazole Concentration	Effect	Reference
Proliferation	HUVEC	IC50	~200 nM	Inhibition of proliferation	[1]
Proliferation	HUVEC	IC50	Not specified, but effective from 200 nM	Inhibition of proliferation	[7]
Proliferation	HemECs	Not specified	0.1-20 μ M (dose-dependent)	Inhibition of viability	[10]
Migration	HUVEC	Not specified	0.1, 0.6, 3.0 μ mol/L (dose-dependent)	Inhibition of migration	[2][11]
Tube Formation	HUVEC	Not specified	0.1, 0.6, 3.0 μ mol/L (dose-dependent)	Inhibition of tube network formation	[2][12]
Tube Formation	HemECs	Not specified	0.5, 2 μ M	Reduction in angiogenesis	[10]
VEGFR2 Glycosylation	HUVEC	Effective Concentration	Apparent at 200 nM, nearly complete at 400 nM	Shift from high to low molecular weight species	[7]
VEGFR2 Phosphorylation	HUVEC	400 nM	80% inhibition	Inhibition of VEGF-stimulated phosphorylation	[7]
PLCy1 Phosphorylation	HUVEC	400 nM	60% inhibition	Inhibition of VEGF-stimulated	[7]

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on

Experimental Protocols

Endothelial Cell Proliferation Assay

This assay measures the effect of Itraconazole on the proliferation of endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Growth Medium-2 (EGM-2)
- Basal Medium (e.g., EBM-2) with 2% FBS
- Itraconazole
- DMSO (vehicle)
- 96-well plates
- Cell proliferation reagent (e.g., MTS, CCK-8)[10][13]
- Plate reader

Protocol:

- Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000 - 5,000 cells/well in 100 μ L of EGM-2.[13][14]
- Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to adhere.
- Treatment: Prepare serial dilutions of Itraconazole in basal medium. Remove the EGM-2 and add 100 μ L of the Itraconazole dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (basal medium only).

- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[\[10\]](#)[\[13\]](#)
- Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 1-4 hours).
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration of Itraconazole that inhibits cell proliferation by 50%).

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of Itraconazole on the directional migration of endothelial cells.

Materials:

- HUVECs
- EGM-2
- Basal Medium with 2% FBS
- Itraconazole
- DMSO
- 24-well plates
- 200 µL pipette tips or a cell scraper
- Microscope with a camera

Protocol:

- Cell Seeding: Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer.
- Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 μ L pipette tip.
- Washing: Gently wash the wells with PBS to remove detached cells.
- Treatment: Add basal medium containing different concentrations of Itraconazole or DMSO (vehicle control) to the wells.
- Image Acquisition (Time 0): Immediately capture images of the scratch in each well using a microscope at low magnification.
- Incubation: Incubate the plate at 37°C and 5% CO₂.
- Image Acquisition (Time X): After a defined period (e.g., 12-24 hours), capture images of the same scratch areas.[\[11\]](#)
- Data Analysis: Measure the width of the scratch at time 0 and time X. Calculate the percentage of wound closure or cell migration into the scratch area. Compare the migration in Itraconazole-treated wells to the vehicle control.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

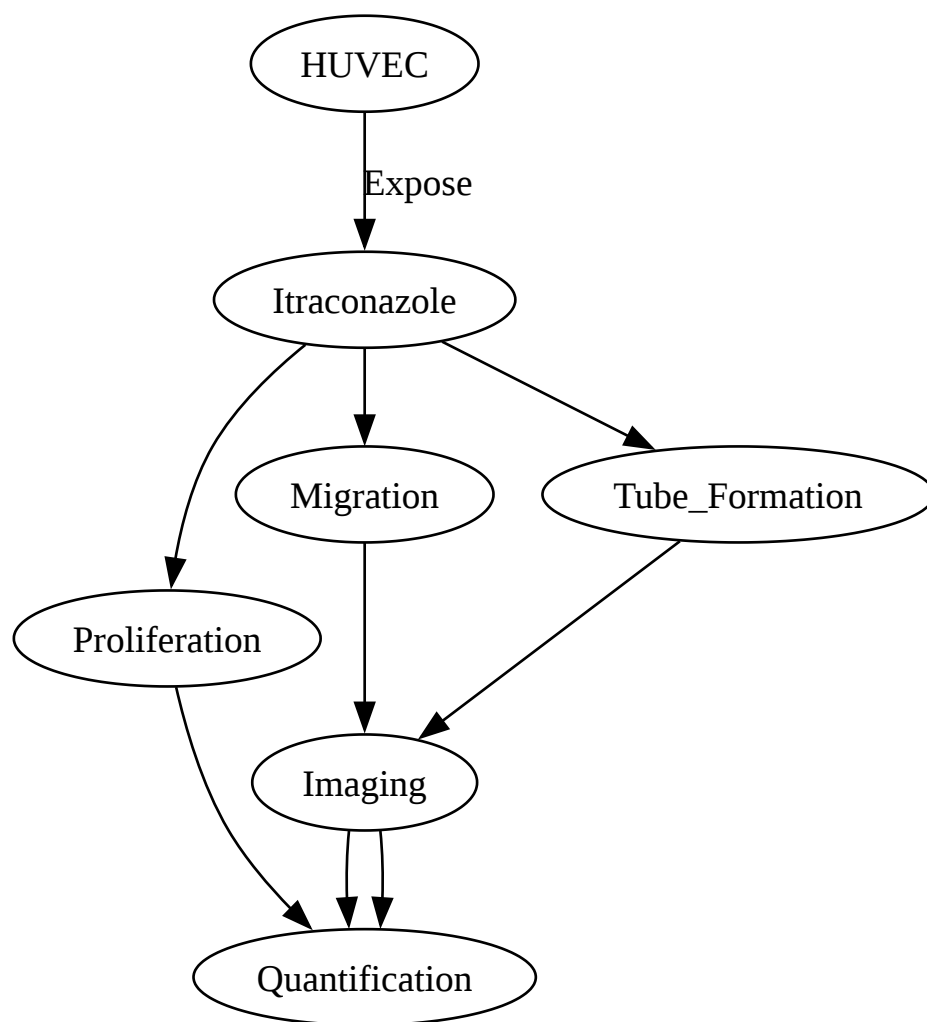
- HUVECs
- EGM-2
- Basal Medium
- Itraconazole

- DMSO
- 96-well or 24-well plates
- Basement membrane matrix (e.g., Matrigel®)[10][15]
- Calcein AM (for visualization)[14][16]
- Fluorescence microscope

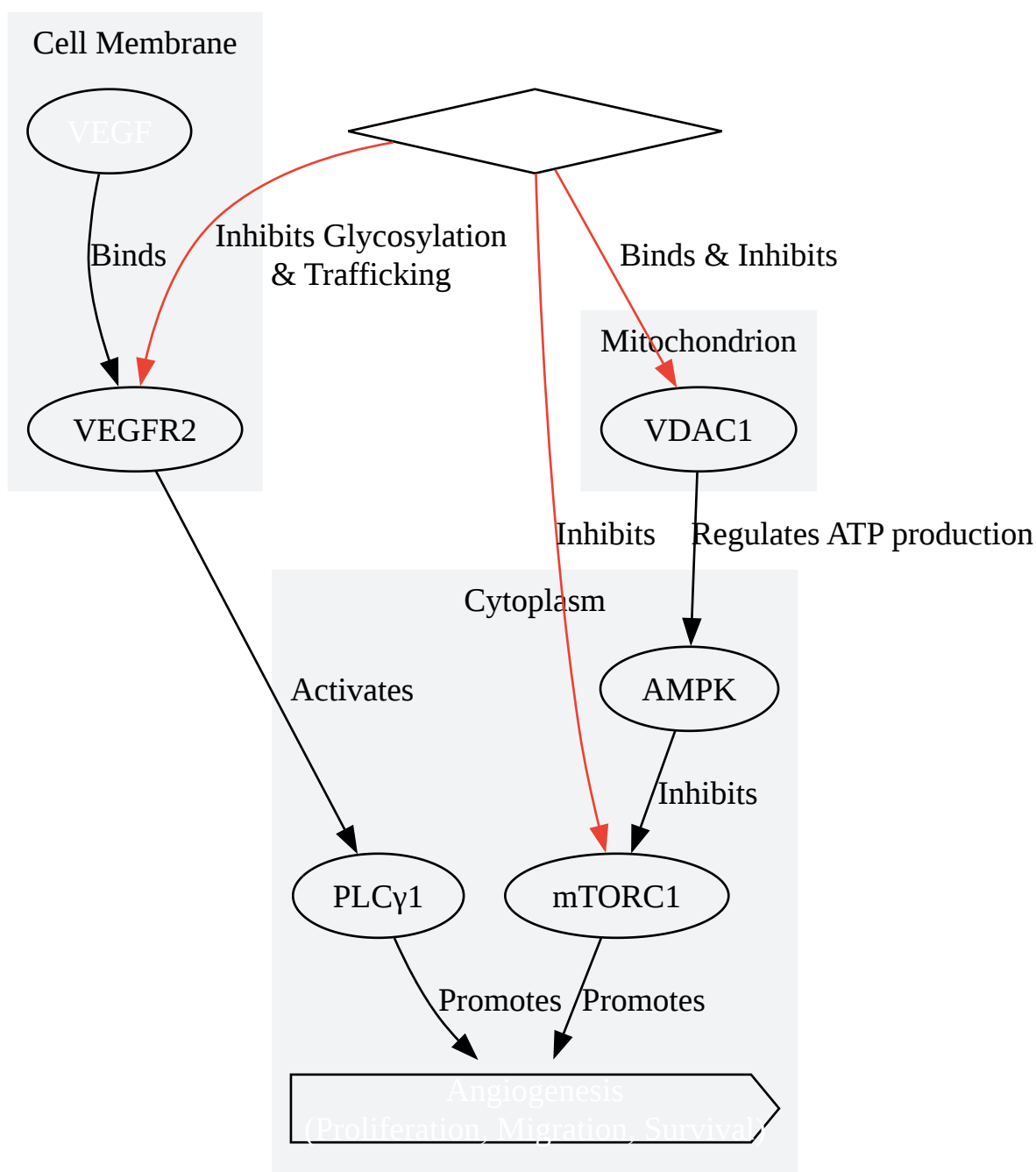
Protocol:

- Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a pre-chilled 96-well plate with 50 μ L of the matrix.[16]
- Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[15][17]
- Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing different concentrations of Itraconazole or DMSO. Seed the cells onto the solidified matrix at a density of 1.5×10^4 cells/well.[14][16]
- Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.[14][18]
- Visualization: For quantitative analysis, the tube networks can be stained with Calcein AM.[14][16]
- Image Acquisition: Capture images of the tube network in each well using a fluorescence microscope.
- Data Analysis: Quantify the tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software. Compare the results from Itraconazole-treated wells to the vehicle control.

Signaling Pathways and Experimental Workflows



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